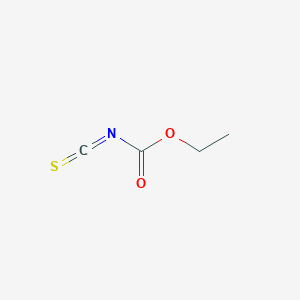










|
REACTION_CXSMILES
|
C(OC([N:6]=[C:7]=S)=O)C.[CH3:9][O:10][C:11]([C:13]1[CH:18]=[CH:17][N:16]=[C:15]([NH2:19])[CH:14]=1)=[O:12].Cl.ON.C([N:26](C(C)C)CC)(C)C>C(O)C.CO.O1CCOCC1>[NH2:26][C:7]1[N:19]=[C:15]2[CH:14]=[C:13]([C:11]([O:10][CH3:9])=[O:12])[CH:18]=[CH:17][N:16]2[N:6]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)N=C=S
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC(=NC=C1)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
22.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ON
|
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|


|
Type
|
CUSTOM
|
|
Details
|
The obtained mixture was stirred for 90 minutes at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude product
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude product
|
|
Type
|
STIRRING
|
|
Details
|
the reaction solution was stirred at room temperature for 67 hours, at 60° C. for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
WAIT
|
|
Details
|
again, at room temperature for 20 hours
|
|
Duration
|
20 h
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the generated solid was collected
|
|
Type
|
WASH
|
|
Details
|
it was washed with ethanol (30 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
was then dried
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NN2C(C=C(C=C2)C(=O)OC)=N1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.3 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |